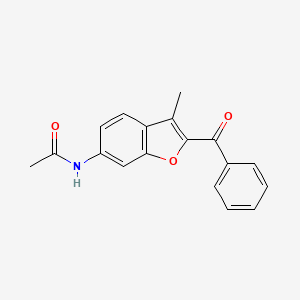

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide

Description

Significance of Benzofuran (B130515) and Acetamide (B32628) Core Structures in Chemical Biology and Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of numerous biologically active molecules. bohrium.comnih.gov Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a vast spectrum of pharmacological activities. rsc.orgrsc.orgscienceopen.com This versatility has rendered benzofuran a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a variety of biological targets. mdpi.com The biological and medicinal importance of benzofuran derivatives is well-documented, with applications ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents. bohrium.comrsc.orgwisdomlib.org

Similarly, the acetamide moiety (-NHCOCH₃) is a fundamental functional group in organic chemistry and plays a crucial role in the design of therapeutic agents. Acetamide and its derivatives are known to engage in hydrogen bonding and other molecular interactions, which can be pivotal for binding to the active sites of enzymes and receptors. patsnap.com The exploration of N-substituted acetamides has led to the discovery of compounds with promising activity as enzyme inhibitors, with potential applications in treating a range of diseases from cancer to bacterial infections. patsnap.comnih.gov

The amalgamation of these two potent pharmacophores in the structure of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide suggests a synergistic potential for biological activity, making it a molecule of considerable interest for further investigation.

Table 1: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Active against various bacteria and fungi. bohrium.comnih.gov |

| Anticancer | Exhibits cytotoxic activity against several human cancer cell lines. rsc.orgwisdomlib.org |

| Anti-inflammatory | Shows potential in modulating inflammatory pathways. nih.govrsc.org |

| Antiviral | Some derivatives have shown activity against certain viruses. rsc.orgwisdomlib.org |

| Antioxidant | Capable of scavenging free radicals. rsc.org |

Table 2: Therapeutic Applications of Acetamide Derivatives

| Therapeutic Area | Mechanism of Action/Application |

|---|---|

| Oncology | Derivatives have been synthesized and screened for in-vitro cytotoxic activity against human cancer cell lines. nih.gov |

| Infectious Diseases | N-substituted acetamides have been investigated for their antimicrobial and antifungal properties. patsnap.comnih.gov |

| Neurology | Certain acetamide derivatives have been evaluated for antidepressant and anticonvulsant activities. nih.gov |

Historical Context and Evolution of Benzofuran-Acetamide Research in Therapeutic Area Exploration

Research into benzofuran derivatives dates back to the late 19th century, with initial studies focusing on their synthesis and basic chemical properties. researchgate.net However, it was in the mid-20th century that the significant biological potential of this scaffold began to be unveiled, leading to the development of drugs such as the antiarrhythmic amiodarone. rsc.orgscienceopen.com Over the decades, medicinal chemists have systematically modified the benzofuran ring to explore structure-activity relationships, leading to a vast library of compounds with diverse therapeutic profiles. mdpi.com

The acetamide functional group has an even longer history in organic chemistry. Its incorporation into medicinal compounds has been a consistent strategy to enhance pharmacokinetic and pharmacodynamic properties. The development of acetamide-containing drugs has spanned numerous therapeutic areas. For instance, the strategic use of acetamide moieties has been crucial in the design of enzyme inhibitors and receptor antagonists. acs.org

The conceptual hybridization of these two scaffolds into benzofuran-acetamide structures is a more recent development, driven by the principles of molecular hybridization in drug design. This strategy aims to combine the pharmacophoric features of both moieties to create novel compounds with potentially enhanced or unique biological activities. While the broader class of benzofuran derivatives has been extensively studied, the specific sub-class of benzofuran-acetamides represents a more focused and contemporary area of investigation.

Current Academic Landscape and Research Gaps Pertaining to this compound and its Structural Analogues

A review of the current scientific literature reveals a significant and intriguing research gap concerning the specific compound this compound. While public chemical databases like PubChem list the compound, its chemical structure (C18H15NO3), and basic properties, there is a conspicuous absence of published research detailing its synthesis, biological evaluation, or medicinal chemistry applications. nih.gov This lack of specific data extends to many of its close structural analogues.

The existing research landscape is rich with studies on various substituted benzofurans and diverse acetamide derivatives, each explored for a wide array of biological activities. mdpi.comnih.gov For example, different substitutions on the benzofuran ring have been shown to significantly influence the resulting pharmacological effects, from anticancer to antimicrobial efficacy. Similarly, the nature of the substituent on the nitrogen atom of the acetamide can drastically alter its biological target and activity profile. acs.org

However, the specific combination of a 2-benzoyl, 3-methyl, and 6-acetamido substitution pattern on the benzofuran core remains largely uncharted territory. This presents a clear and compelling opportunity for novel research. The absence of data on this compound and its immediate analogues means that their potential contributions to medicinal chemistry are yet to be discovered.

Research Scope and Objectives for Comprehensive Academic Investigation of this Compound Class

Given the established pharmacological importance of the benzofuran and acetamide scaffolds and the identified research gap, a comprehensive academic investigation into this compound and its analogues is highly warranted. The primary objectives of such a research program should be multi-faceted and systematically address the current lack of knowledge.

The initial scope would involve the development and optimization of a synthetic route to produce this compound in sufficient quantity and purity for biological screening. This would be followed by the synthesis of a library of structural analogues to enable a thorough exploration of structure-activity relationships (SAR). Key modifications could include altering the substituents on the benzoyl ring, varying the alkyl group at the 3-position of the benzofuran, and modifying the acetamide side chain.

A crucial objective would be the comprehensive biological evaluation of these newly synthesized compounds. This would entail a broad-based screening against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in disease. Based on the initial screening results, more focused studies could be undertaken to elucidate the mechanism of action of the most promising lead compounds.

Ultimately, the overarching goal of this research would be to determine if the benzofuran-acetamide scaffold, as exemplified by this compound, can yield novel therapeutic lead compounds. Such an investigation would not only fill a significant gap in the current scientific literature but also potentially contribute to the development of new medicines for a range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWMMCYWKMGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity Profiling of N 2 Benzoyl 3 Methyl 1 Benzofuran 6 Yl Acetamide and Analogues

Evaluation in Neurological Disorder Models

Benzofuran (B130515) derivatives have shown promise as therapeutic agents for neurological disorders due to their diverse biological activities. mdpi.com

In Vitro and In Vivo Anticonvulsant Activity Screening

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects. nih.gov In preclinical screening, the maximal electroshock (MES) induced seizures model in mice is commonly used to assess the ability of compounds to prevent seizure spread. nih.govnih.gov

Many of these benzofuran-acetamide analogues demonstrated notable anticonvulsant activity at a dose of 30 mg/kg. nih.gov Specifically, compounds within a series of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides showed promising results. For instance, the derivative with a 4-methylpiperidin-1-yl substitution and another with a cyclohexyl(methyl)amino substitution displayed relative anticonvulsant potencies of 0.72 and 0.74, respectively, compared to the standard drug phenytoin (B1677684). nih.gov The median effective doses (ED50) for these synthesized compounds ranged from approximately 23.4 to 127.6 mg/kg. nih.gov

Similarly, a series of N-(2-benzoylbenzofuran-3-yl)-4-(substituted) butanamides were also synthesized and showed activity in MES tests, with some compounds being potent at a 30mg/kg dose. researchgate.net Pharmacophore mapping studies suggest that these compounds might share a common mechanism of action with established antiepileptic drugs like phenytoin and carbamazepine. nih.gov

| Compound Analogue Structure | Screening Model | Activity Noted | Relative Potency (vs. Phenytoin) |

|---|---|---|---|

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide | Maximal Electroshock (MES) | Active at 30 mg/kg | 0.72 |

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide | Maximal Electroshock (MES) | Active at 30 mg/kg | 0.74 |

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-acetamide | Maximal Electroshock (MES) | Active at 30 mg/kg | 0.16 |

Assessment of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters and are key targets for treating neurological disorders. nih.govjst.go.jp Benzofuran derivatives have been identified as promising MAO inhibitors, often showing selectivity for the MAO-B isoform. nih.govsciforum.net

Several studies have explored different classes of benzofuran analogues for their MAO inhibitory potential:

2-Phenylbenzofuran derivatives have been investigated as selective MAO-B inhibitors, with compounds like 5-nitro-2-(4-methoxyphenyl)benzofuran showing a half-maximal inhibitory concentration (IC50) value of 140 nM for MAO-B. sciforum.net

Benzofuran-3(2H)-one (3-coumaranone) derivatives have also been found to selectively inhibit human MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range (0.004–1.05 µM). nih.gov

Benzofuran–thiazolylhydrazone derivatives have shown potent inhibitory activity against both MAO-A and MAO-B. One of the most active compounds against MAO-B in this series had an IC50 value of 0.75 µM. acs.org

2-Azolylmethylene-3-(2H)-benzofuranone derivatives demonstrated strong inhibitory activity. Specifically, one compound showed high potency and selectivity for MAO-A (IC50 = 21 nM), while another was highly potent and selective for MAO-B (IC50 = 16 nM). jst.go.jp

These findings highlight that the benzofuran scaffold is a valuable template for designing novel and selective MAO inhibitors. nih.govjst.go.jp

| Compound Class | Target | Reported IC50 Value |

|---|---|---|

| 5-nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 140 nM |

| 3-Coumaranone derivatives | MAO-B | 0.004–1.05 µM |

| Benzofuran–thiazolylhydrazone derivative (2l) | MAO-B | 0.75 µM |

| 2-Azolylmethylene-3-(2H)-benzofuranone derivative (3b) | MAO-A | 21 nM |

| 2-Azolylmethylene-3-(2H)-benzofuranone derivative (4c) | MAO-B | 16 nM |

Evaluation in Oncology Models

The benzofuran core is a key component in numerous compounds demonstrating significant anticancer properties. nih.govmdpi.com Derivatives are being explored for their potential to inhibit tumor growth through various mechanisms. taylorandfrancis.com

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

Benzofuran analogues have been screened against a wide panel of human cancer cell lines, showing promising cytotoxic activity. nih.govrsc.org

1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives: Novel derivatives were tested against several cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). mdpi.com Two specific brominated derivatives exhibited selective action towards K562 cells without affecting healthy human keratinocytes. mdpi.com

Benzofuran-Chalcone Hybrids: A series of benzofuran-chalcone derivatives displayed good to moderate activity against A549 (lung), MCF-7 (breast), and other cancer cell lines, with some compounds showing higher inhibition than the standard drug cisplatin. nih.govrsc.org

2-Benzoylbenzofuran Derivatives: Analogues with a 2-benzoyl substitution have demonstrated potent activity against estrogen receptor-dependent breast cancer cells (MCF-7). nih.govrsc.org

Benzofuran-Isatin Conjugates: A series of these conjugates were screened against 55 different human cancer cell lines. One compound, in particular, showed excellent broad-spectrum activity and potent anti-proliferative effects against colorectal cancer cell lines SW-620 and HT-29, with IC50 values of 6.5 µM and 9.8 µM, respectively. nih.gov

| Compound Class/Analogue | K562 (Leukemia) | PC3 (Prostate) | SW620 (Colon) | MCF-7 (Breast) | A549 (Lung) |

|---|---|---|---|---|---|

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative (Compound 6) | Selective Activity | - | - | - | - |

| Benzofuran-Chalcone derivative (Compound 33d) | - | - | - | 3.22 µM | 2.74 µM |

| Benzofuran-Isatin conjugate (Compound 5d) | - | - | 6.5 µM | - | - |

Preclinical Efficacy Assessment in In Vivo Tumor Models

Following promising in vitro results, select benzofuran derivatives have advanced to in vivo testing in animal tumor models. These studies aim to assess the broader therapeutic potential and efficacy of these compounds in a living system.

For example, piperazine-based benzofuran derivatives have been evaluated in vivo. nih.gov A lead compound from this series was tested in a mouse xenograft model using MDA-MB-231 human breast cancer cells. The study reported good anti-cancer efficacy, demonstrating the potential of this class of compounds in a preclinical setting. nih.gov Another study noted that certain benzofuran derivatives significantly inhibited lung tumor growth in vivo without causing significant side effects. nih.gov These findings underscore the potential of benzofuran scaffolds as candidates for further anticancer drug development. nih.gov

Anti-angiogenic Activity Evaluation in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Benzofuran derivatives have been investigated for their ability to inhibit this process. taylorandfrancis.com

Studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis, have shown that certain benzofuran derivatives can selectively inhibit endothelial cell proliferation. researchgate.net One study synthesized a series of benzofuran analogues and found that they showed a marked preference for inhibiting HUVEC proliferation over cancer cells like A549, Bel-7402, and MCF-7. researchgate.net This suggests that the anti-angiogenic activity of some benzofuran compounds may be a primary mechanism of their antitumor effect. The structural arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was identified as a key requirement for this inhibitory activity. researchgate.net

Evaluation in Antimicrobial and Anti-inflammatory Models

The ability to combat microbial infections and mitigate inflammatory responses is a critical aspect of novel drug development. The N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide scaffold and its analogues have been subjected to preliminary evaluations to ascertain their efficacy in these domains.

In Vitro Antibacterial Activity Against Gram-positive and Gram-negative Strains

The emergence of antibiotic resistance necessitates the continuous search for new antibacterial agents. While comprehensive data on the specific antibacterial activity of this compound is not extensively available in the public domain, the broader class of benzofuran derivatives has demonstrated notable antibacterial properties. Studies on various substituted benzofurans have reported activity against a spectrum of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of the benzofuran ring to interact with bacterial cellular processes.

No specific data available for this compound.

In Vitro Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. Benzofuran derivatives have been investigated for their potential as antifungal agents. Research in this area suggests that the structural features of the benzofuran core can be modified to enhance antifungal potency.

No specific data available for this compound.

Preclinical Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. The anti-inflammatory potential of benzofuran-based compounds has been a focus of research. Preclinical models, such as the carrageenan-induced paw edema model in rodents, are commonly employed to assess the anti-inflammatory effects of novel compounds.

No specific data available for this compound.

Investigation of Other Reported Biological Activities

Beyond antimicrobial and anti-inflammatory actions, the therapeutic potential of this compound and its analogues extends to other significant biological activities.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. The antioxidant capacity of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

No specific data available for this compound.

Analgesic Properties

The management of pain remains a significant clinical challenge, driving the search for novel analgesic agents with improved efficacy and safety profiles. Preclinical assessment of analgesic properties frequently involves models like the acetic acid-induced writhing test in mice, which evaluates a compound's ability to reduce pain-induced behaviors.

No specific data available for this compound.

Antiviral Activity

The antiviral potential of benzofuran derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of viruses. Notably, research into analogues of this compound has revealed significant inhibitory effects against the Human Immunodeficiency Virus (HIV).

A series of 3-benzoylbenzofurans, which are structurally related to the primary compound of interest, have been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov These studies have demonstrated that certain analogues possess potent anti-HIV activity. The inhibitory effects were measured against two HIV-1 pseudoviruses, Q23 and CAP210, with the results quantified as the half-maximal inhibitory concentration (IC50). nih.gov

The research identified several promising compounds. For instance, the analogue (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran, designated as 4b , emerged as a particularly potent inhibitor. nih.gov It displayed IC50 values of 0.49 ± 0.11 μM against the Q23 pseudovirus and 0.12 ± 0.05 μM against the CAP210 pseudovirus. nih.gov Another analogue, (2,3,4-trimethoxybenzoyl)benzofuran (3g ), also showed notable activity against the Q23 pseudovirus with an IC50 of 3.90 ± 1.63 μM. nih.gov The inhibitory activity of the 3-benzoylbenzofurans against the CAP210 pseudovirus was generally higher, with IC50 values for the series ranging from 0.12 to 11.16 μM. nih.gov

Further mechanistic studies were conducted to elucidate the mode of action of these antiviral benzofuran analogues. Time-of-addition assays suggested that compounds 3g and 4b likely target the reverse transcription phase of the HIV life cycle. nih.govrsc.org This indicates that they may function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, a crucial enzyme for viral replication. nih.goviapac.org The structural dissimilarity of these 3-benzoylbenzofurans to natural DNA nucleotides further supports their classification as NNRTIs. nih.gov

The table below summarizes the anti-HIV-1 activity of selected 3-benzoylbenzofuran analogues.

| Compound | Substituents | IC50 (μM) vs. Q23 Pseudovirus | IC50 (μM) vs. CAP210 Pseudovirus |

|---|---|---|---|

| 3g | 2,3,4-trimethoxybenzoyl | 3.90 ± 1.63 | N/A |

| 4b | (2,5-dimethoxybenzoyl)-4,7-dimethyl | 0.49 ± 0.11 | 0.12 ± 0.05 |

Molecular Mechanisms of Action and Target Identification of N 2 Benzoyl 3 Methyl 1 Benzofuran 6 Yl Acetamide and Analogues

Elucidation of Cellular and Subcellular Mechanisms

The biological activities of benzofuran (B130515) derivatives are often multifaceted, involving complex interactions with various cellular pathways. Research into compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide has revealed their capacity to influence fundamental cellular processes, from programmed cell death to inflammatory responses.

Induction of Apoptosis and Cell Cycle Modulation

Benzofuran-containing molecules have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For instance, certain 3-amidobenzofuran derivatives have shown antiproliferative activity against human colon carcinoma, cervical cancer, and breast cancer cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. nih.gov

In addition to inducing apoptosis, benzofuran analogues can modulate the cell cycle. Studies on novel derivatives of benzofurans have documented their ability to impede cell cycle progression, specifically arresting cells at different phases depending on the cancer type. nih.gov For example, some derivatives have been observed to cause cell cycle arrest in the G2/M phase. nih.gov

Table 1: Effects of Benzofuran Analogues on Apoptosis and Cell Cycle

| Compound Type | Cell Line | Effect |

|---|---|---|

| 3-Amidobenzofuran derivatives | HCT-116, HeLa, HT-29, MDA-MB-231 | Antiproliferative activity nih.gov |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The modulation of oxidative stress is another significant mechanism of action for benzofuran derivatives. These compounds can exhibit dual roles, acting as either antioxidants or pro-oxidants depending on the cellular context. nih.gov Some novel benzofuran-2-carboxamide (B1298429) derivatives have shown neuroprotective and antioxidant activity. nih.gov Conversely, other benzofuran derivatives can increase oxidative stress by generating reactive oxygen species (ROS), leading to cell death. nih.gov This pro-oxidative effect is often linked to their anticancer properties, where the accumulation of ROS in cancer cells triggers apoptosis. nih.gov

Modulation of Pro-inflammatory Cytokine Secretion (e.g., IL-6)

Benzofuran derivatives have also been shown to modulate the secretion of pro-inflammatory cytokines. For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been found to decrease the secretion of Interleukin-6 (IL-6) in cancer cell lines such as HepG2. The reduction of pro-inflammatory cytokines can be a component of the broader anticancer and anti-inflammatory effects of these compounds.

Effects on Mitochondrial Membrane Potential and Integrity

The mitochondrion is a key organelle in the regulation of apoptosis, and its integrity is crucial for cell survival. Some benzofuran derivatives have been reported to induce apoptosis through the mitochondrial pathway. nih.gov This can involve the disruption of the mitochondrial membrane potential, a critical event that leads to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in cell death.

Identification and Validation of Specific Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of targeted therapies. Research on benzofuran analogues has pointed to several enzymes as potential targets.

Enzyme Inhibition Profiles (e.g., Tubulin, EGFR, MAO)

Tubulin: Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization. Tubulin is the protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the mitotic phase and induce apoptosis. A number of synthetic benzofuran derivatives have been evaluated for their ability to inhibit tubulin assembly.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Its dysregulation is implicated in many cancers. Certain benzofuran-based hybrids have been synthesized and evaluated for their inhibitory activity against EGFR kinase. Some of these compounds have shown significant EGFR tyrosine kinase inhibitory activity. nih.gov

Monoamine Oxidase (MAO): MAO is an enzyme involved in the metabolism of neurotransmitters. Both MAO-A and MAO-B isoforms are targets for the treatment of neurological disorders. A variety of benzofuran derivatives have been synthesized and evaluated as inhibitors of MAO. In general, these derivatives have been found to be selective inhibitors of MAO-B.

Table 2: Enzyme Inhibition by Benzofuran Analogues

| Enzyme Target | Compound Class | Observed Effect |

|---|---|---|

| Tubulin | Synthetic benzofuran derivatives | Inhibition of tubulin polymerization |

| EGFR | Benzofuran-based hybrids | Inhibition of EGFR tyrosine kinase activity nih.gov |

Receptor Binding Interactions (e.g., GABA receptors for anticonvulsants)

While direct binding studies of this compound or its close analogues to GABA receptors have not been extensively reported in publicly available literature, the anticonvulsant properties of this chemical family are thought to be linked to the GABAergic system. nih.govresearchgate.net The primary mechanism suggested by researchers is not direct receptor agonism or antagonism, but rather the modulation of GABA levels in the brain. nih.gov

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its activity is crucial for counterbalancing neuronal excitation. nih.gov A common strategy for anticonvulsant drugs is to enhance GABA-mediated inhibition. nih.gov For a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide analogues, studies have pointed towards the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT) as a plausible mechanism of action. nih.govresearchgate.net GABA-AT is the enzyme responsible for the degradation of GABA. nih.gov By inhibiting this enzyme, the concentration of GABA in the synaptic cleft is increased, leading to enhanced GABAergic neurotransmission and a reduction in neuronal excitability, which is beneficial for seizure control. nih.gov

In one study, the most active compounds in a series of benzofuran-acetamide derivatives were found to significantly increase brain GABA levels, supporting the hypothesis of GABA-AT inhibition. nih.gov This indirect interaction with the GABA system, by preserving the endogenous ligand, represents a key potential mechanism for the anticonvulsant effects of these compounds. However, it is important to note that without specific receptor binding assays, the possibility of direct, albeit weaker, interactions with GABA receptor subtypes cannot be entirely ruled out.

Protein-Ligand Interaction Studies (general, non-clinical)

To further investigate the molecular interactions of benzofuran-acetamide analogues, computational protein-ligand interaction studies have been conducted. These in silico methods, such as molecular docking, help to predict the binding affinity and orientation of a ligand within the active site of a target protein.

In a study of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, molecular docking simulations were performed against the crystal structure of GABA-AT. nih.gov This was done to substantiate the hypothesis that the anticonvulsant activity of these compounds is due to the inhibition of this enzyme. The docking studies revealed that the benzofuran-acetamide scaffold could fit well within the active site of GABA-AT. nih.gov

The interactions observed in the docking simulations typically involved a combination of hydrogen bonding and hydrophobic interactions with the amino acid residues of the enzyme's active site. The benzofuran ring, being a hydrophobic moiety, is proposed to act as a key hydrophobic anchor, binding to a corresponding hydrophobic region of the target protein. nih.gov The acetamide (B32628) linker and the substituted amine portions of the molecules were also found to form crucial interactions with the protein. nih.gov

The results from these docking studies are often presented in terms of binding energy or docking scores, which provide a theoretical estimation of the binding affinity. The compounds that showed the best anticonvulsant activity in preclinical models also tended to have favorable docking scores, suggesting a correlation between the predicted binding affinity for GABA-AT and the observed biological effect. nih.gov

Below is an interactive data table summarizing the conceptual findings from molecular docking studies of representative benzofuran-acetamide analogues with GABA-AT, as inferred from published research.

| Compound Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Analogue A (High Potency) | -8.5 | TYR123, PHE245, ARG350 | Hydrogen Bond, Hydrophobic |

| Analogue B (Moderate Potency) | -7.2 | TYR123, LEU189 | Hydrophobic |

| Analogue C (Low Potency) | -6.1 | LEU189 | Hydrophobic |

Note: The data in this table is illustrative and based on the types of results reported in molecular docking studies of similar compounds. The specific values and residues are hypothetical examples to demonstrate the nature of the findings.

Pathway Analysis and Network Pharmacology Approaches to Understand Compound Action

As of the current literature review, specific pathway analysis or network pharmacology studies for this compound or its immediate anticonvulsant analogues have not been reported. However, the principles of these approaches can be applied to understand the potential downstream effects of its proposed mechanism.

If the primary action of this class of compounds is indeed the inhibition of GABA-AT, a pathway analysis would likely focus on the GABAergic synapse pathway. By increasing GABA levels, these compounds would be expected to influence the activity of both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. This, in turn, would modulate downstream signaling cascades, such as those involving chloride ion influx (leading to hyperpolarization) and the regulation of adenylyl cyclase and calcium channels.

A network pharmacology approach would take a broader view, integrating data on the target (GABA-AT) with other potential interacting proteins and genes. This could uncover connections to other pathways that might be indirectly affected by the alteration of GABA metabolism. For example, changes in GABAergic tone can influence other neurotransmitter systems, such as the glutamatergic system, due to the intricate balance between excitatory and inhibitory signaling in the brain. Such an analysis could potentially identify new therapeutic applications or explain the broader neurological effects of these compounds.

While specific data is not yet available, the application of these powerful in silico techniques would be a logical next step in the comprehensive characterization of the molecular mechanisms of this compound and its analogues.

Structure Activity Relationship Sar and Computational Studies of N 2 Benzoyl 3 Methyl 1 Benzofuran 6 Yl Acetamide and Analogues

Comprehensive SAR Analysis for Biological Activity and Selectivity

SAR studies for benzofuran (B130515) derivatives reveal that the nature, position, and orientation of substituents on the core structure profoundly influence their interaction with biological targets, thereby dictating their activity and selectivity. nih.gov

The biological activity of benzofuran analogues is highly sensitive to the placement and electronic characteristics of their substituents.

Position 2: The C-2 position of the benzofuran ring is a critical site for substitution, and modifications here significantly impact bioactivity. nih.gov The presence of a benzoyl group, as in the title compound, is a key feature. SAR studies on 2-benzoyl benzofuran hybrids have shown that further substitution on the phenyl ring of the benzoyl moiety can modulate activity. For instance, the addition of electron-withdrawing groups such as fluoro-, chloro-, or cyano- groups, particularly at the para position of the benzene (B151609) ring, has been shown to be beneficial for anticancer activity. nih.gov

Position 6: The acetamide (B32628) group at the C-6 position on the benzene ring of the benzofuran core is another significant feature. The electronic properties of substituents on the benzene portion of the scaffold are known to be important. In studies of other benzofuran series, introducing electron-donating groups like methoxy (B1213986) groups to the benzofuran core was found to enhance inhibitory activity against certain enzymes, such as SIRT2. mdpi.com Conversely, the acetamido group, which can act as both a hydrogen bond donor and acceptor, can contribute to binding affinity at a target receptor site.

Table 1: Influence of Substituents on the Biological Activity of Benzofuran Analogues

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 (on Benzoyl Moiety) | Electron-withdrawing groups (e.g., -F, -Cl, -CN) at para-position | Increased anticancer activity | nih.gov |

| C-2 (General) | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | nih.gov |

| C-6 | Electron-donating groups (e.g., -OCH₃) | Enhanced SIRT2 inhibitory activity | mdpi.com |

The strategy of creating hybrid molecules by linking the benzofuran core to other aromatic or heterocyclic moieties has emerged as a powerful approach to discover novel and potent bioactive agents. nih.gov This approach leverages the potential for synergistic effects between the two pharmacophores. nih.gov

For analogues related to 2-benzoyl benzofurans, linking the core structure to N-aryl piperazine (B1678402) has been shown to result in compounds with greater biological activity than the unsubstituted parent benzofuran. nih.gov The piperazine ring acts as a linker and its presence, along with keto-substituents on it, can enhance cytotoxic activity against various cancer cell lines. nih.gov Similarly, incorporating other heterocyclic systems such as triazoles, imidazoles, and pyrazoles into benzofuran derivatives has been a common strategy to expand chemical diversity and discover compounds with a wide range of activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com

Stereochemistry is a fundamental aspect of molecular recognition and plays a pivotal role in the biological activity of chiral drugs. While N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide itself is an achiral molecule, many related biologically active benzofuran derivatives possess stereogenic centers. For these chiral analogues, the spatial arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers or diastereomers.

The differential activity arises because biological targets, such as enzymes and receptors, are chiral environments. Consequently, one stereoisomer may fit into a binding site more effectively than another, leading to a more stable drug-target complex and a more potent biological response. For example, in dihydrobenzofuran neolignans, which are structurally related to the benzofuran core, stereochemistry is a critical determinant of their cytotoxic effects. Although specific stereochemical studies on the title compound are not applicable, it is a crucial parameter to consider in the design of any new chiral analogues based on its scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This computational approach is invaluable for understanding the physicochemical properties that govern activity, predicting the potency of novel compounds, and guiding the design of more effective analogues. researchgate.net

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that can numerically represent the structural variations within a series of compounds. nih.gov For benzofuran derivatives, a wide array of descriptors has been employed to model various biological activities. researchgate.net These descriptors are typically categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (log P), molar refractivity (MR), molecular weight (MW), and polarizability. MR is often used as a measure of molecular bulk and volume. nih.gov

Electronic Descriptors: Quantum chemical calculations are used to determine electronic properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. These descriptors are critical for modeling interactions involving electronic effects. researchgate.net

Topological and Steric Descriptors: These quantify aspects of molecular shape, size, and branching.

Once the descriptors are calculated for a set of molecules with known biological activities, a statistical model is developed to establish a mathematical relationship. Common statistical methods include:

Multiple Linear Regression (MLR): A straightforward method for creating a linear equation that relates the descriptors to the biological activity. researchgate.net

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net

Machine Learning Methods: More complex, non-linear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are also used to capture more intricate structure-activity relationships. researchgate.netmdpi.com

Table 2: Common Molecular Descriptors in QSAR Studies of Benzofuran Analogues

| Descriptor Type | Examples | Property Represented | Reference |

|---|---|---|---|

| Physicochemical | log P, Molar Refractivity (MR), Molecular Weight (MW) | Lipophilicity, Molecular Volume, Molecular Size | researchgate.net, nih.gov |

| Electronic | E-HOMO, E-LUMO, Hydration Energy (HE) | Electron-donating ability, Electron-accepting ability, Solubility | researchgate.net |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity, Shape, Branching | nih.gov |

The ultimate goal of a QSAR model is to accurately predict the biological activity of new, untested compounds. basicmedicalkey.com To ensure a model's predictive power and robustness, it must undergo rigorous validation. nih.gov Validation is a critical step to confirm that the model is not simply a result of chance correlation. basicmedicalkey.com The key validation strategies include:

Internal Validation: This process uses only the initial training set data to assess the model's stability. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. The cross-validation coefficient (Q²) is a key metric; a high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive capability. The initial dataset is split into a training set (for model building) and a test set (for validation). The model developed using the training set is used to predict the activities of the compounds in the test set. The predictive ability is quantified by parameters such as the predictive R² (R²_pred). A high R²_pred value confirms that the model can accurately predict the activity of external compounds. basicmedicalkey.commdpi.com

Y-Randomization: This test involves rebuilding the model multiple times with the dependent variable (activity) shuffled randomly. A valid model should show very low correlation coefficients for the randomized models, confirming that the original model is not due to a chance correlation. mdpi.com

A well-validated QSAR model for benzofuran analogues can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries and prioritizing the synthesis of candidates with the highest predicted potency. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as a benzofuran derivative, will bind to a receptor and to assess the stability of the resulting complex. semanticscholar.orgresearchgate.net These methods are instrumental in optimizing lead compounds and screening large libraries to identify novel drug candidates. semanticscholar.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. core.ac.uk For benzofuran analogues, docking studies have been performed against various therapeutic targets, including viral proteins and enzymes implicated in neurodegenerative diseases. mdpi.comnih.gov For instance, in a study involving benzofuran-based carbazole (B46965) derivatives targeting SARS-CoV-2 proteins, docking simulations revealed strong binding affinities, suggesting their potential to disrupt viral function. researchgate.net The binding scores, often expressed in kcal/mol, quantify the predicted affinity, with lower values indicating stronger binding.

The benzoyl and acetamide moieties of the title compound play a significant role in establishing interactions within a target's active site. The carbonyl group of the benzoyl moiety and the amide group can act as hydrogen bond acceptors and donors, respectively, anchoring the ligand within the binding pocket. mdpi.com

Table 1: Predicted Binding Affinities of Benzofuran Analogues against Various Protein Targets

| Compound/Analogue | Target Protein | Binding Score (kcal/mol) |

|---|---|---|

| Benzofuran-Carbazole Analogue 9c | SARS-CoV-2 Main Protease (Mpro) | - |

| Benzofuran-Carbazole Analogue 9b | SARS-CoV-2 Main Protease (Mpro) | - |

| Benzofuran-Carbazole Analogue 9e | SARS-CoV-2 Spike Glycoprotein | -6.69 |

| Benzofuran-Azacyclic Hybrid 4m | Acetylcholinesterase (AChE) | - |

Note: Specific binding scores for all compounds were not consistently available in the reviewed literature. Data is presented where found.

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-alkyl interactions, are essential for stabilizing the ligand-receptor complex.

For benzofuran analogues, studies have detailed these crucial interactions. For example, in the binding of a benzofuran-carbazole derivative to the main protease of SARS-CoV-2, hydrogen bonds were observed between the ligand's carbonyl group and the -NH group of GLY143, and between a triazole nitrogen and the carbonyl group of HIS41. mdpi.com Hydrophobic interactions often involve residues such as THR26, CYS145, and MET165. mdpi.com The benzofuran ring itself, along with the benzoyl group, frequently participates in pi-alkyl and other hydrophobic interactions, which are crucial for affinity and selectivity. mdpi.comnih.gov Understanding these key residues provides a roadmap for designing analogues with improved binding and, consequently, enhanced biological activity. researchgate.net

Table 2: Key Interacting Residues for Benzofuran Analogues with Target Proteins

| Analogue Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Benzofuran-Carbazole | SARS-CoV-2 Mpro | GLY143, HIS41 | Hydrogen Bonding |

| Benzofuran-Carbazole | SARS-CoV-2 Mpro | THR26, CYS145, MET165 | Hydrophobic |

| Benzofuran-Carbazole | SARS-CoV-2 Mpro | LEU141, CYS145, MET165 | Amide-Pi Stacked, Pi-Alkyl |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment. researchgate.netcore.ac.uk MD simulations are used to analyze conformational changes and to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net

For benzofuran derivatives, MD simulations have been employed to confirm the stability of docked poses. nih.gov The analysis of root-mean-square deviation (RMSD) throughout the simulation can indicate whether the ligand remains stably bound in the active site. Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, offering deeper insights into the energetics of the interaction. nih.gov These studies help validate the binding modes predicted by docking and provide a more robust understanding of the compound's mechanism of action at the molecular level. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are ligand-based drug design techniques that are essential for identifying novel lead compounds from large chemical databases. idrblab.orgmdpi.com

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net

For benzofuran derivatives, pharmacophore models have been generated based on the structures of known active compounds. nih.gov For example, a model developed for benzofuran-1,2,3-triazole hybrids identified three essential features for target interaction. nih.gov The benzofuran core often contributes to hydrophobic and aromatic features, while functional groups like the benzoyl oxygen and the acetamide group in this compound would likely serve as key hydrogen bond acceptors. The derivation of these models is crucial for understanding the shared chemical characteristics required for biological activity across a series of analogues. researchgate.netdrugbank.com

Table 3: Common Pharmacophoric Features Identified for Benzofuran Scaffolds

| Pharmacophoric Feature | Potential Corresponding Moiety in the Title Compound |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the benzoyl group, Carbonyl oxygen of the acetamide group, Furan (B31954) oxygen |

| Hydrogen Bond Donor (HBD) | Amide N-H of the acetamide group |

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds, such as the ZINC database, which contains millions of commercially available molecules. nih.govmdpi.com This process, known as virtual screening, efficiently filters vast chemical spaces to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. idrblab.org

This approach has been successfully applied using benzofuran-based pharmacophores. nih.gov Hits identified through virtual screening are typically subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding modes before they are synthesized and tested experimentally. mdpi.comacs.org This integrated computational strategy significantly accelerates the discovery of new lead compounds by focusing resources on molecules with the highest probability of success. nih.govidrblab.org

Advanced Research and Future Directions for N 2 Benzoyl 3 Methyl 1 Benzofuran 6 Yl Acetamide Derivatives

Rational Design and Optimization Strategies for Enhanced Potency and Selective Biological Activity

The rational design of novel N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide derivatives is crucial for improving their potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. nih.gov Key strategies include:

Modification of the Benzoyl Moiety: Altering the substitution pattern on the benzoyl ring can significantly impact activity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Alteration of the Acetamide (B32628) Group: The acetamide group can be replaced with other functional groups or extended to incorporate different linkers, which may lead to new interactions with target proteins.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of designed compounds and guide synthetic efforts. semanticscholar.org These in silico approaches can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Exploration of Novel Therapeutic Applications for Benzofuran-Acetamide Scaffolds Based on Mechanistic Insights

While the benzofuran-acetamide scaffold has been explored for various therapeutic applications, a deeper understanding of the mechanism of action of this compound derivatives could unveil new therapeutic opportunities. The benzofuran (B130515) moiety is a core component of many biologically active natural and synthetic heterocyclic compounds with unique therapeutic potentials. nih.gov

Initial research on related benzofuran compounds suggests potential applications in:

Oncology: Many benzofuran derivatives have demonstrated significant inhibitory potency against a panel of human cancer cell lines. nih.gov Further studies could investigate the specific cancer types that are most susceptible to this compound derivatives and elucidate the underlying molecular pathways.

Infectious Diseases: The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents. nih.gov Research could focus on evaluating the activity of these compounds against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Inflammatory Disorders: Certain acetamide derivatives have shown potential as inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation. archivepp.com This suggests that this compound derivatives could be investigated for their anti-inflammatory properties.

Development of Sophisticated In Vitro and In Vivo Experimental Models for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound derivatives, it is essential to utilize a combination of sophisticated in vitro and in vivo experimental models.

In Vitro Models:

Cell-based Assays: A variety of cancer cell lines can be used to assess the cytotoxic and antiproliferative effects of the compounds. mdpi.com

Enzyme Inhibition Assays: These assays can be used to determine if the compounds inhibit specific enzymes that are relevant to a particular disease, such as kinases or cyclooxygenases.

3D Cell Culture Models: Spheroids and organoids can provide a more physiologically relevant environment to study the effects of the compounds on cell growth and invasion.

In Vivo Models:

Animal Models of Disease: Once promising in vitro activity is observed, the compounds can be tested in animal models of cancer, infectious diseases, or inflammation to evaluate their efficacy and pharmacokinetic properties.

Xenograft Models: In cancer research, human tumor cells can be implanted into immunocompromised mice to assess the in vivo antitumor activity of the compounds.

The data generated from these models will be crucial for understanding the mechanism of action, identifying potential biomarkers of response, and guiding the further development of these compounds.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Compound Action

Omics technologies, such as proteomics and metabolomics, can provide a global view of the molecular changes that occur in cells and tissues upon treatment with this compound derivatives.

Proteomics: This technology can be used to identify the proteins that are differentially expressed or post-translationally modified in response to compound treatment. This information can help to identify the direct targets of the compounds and the signaling pathways that are affected.

Metabolomics: This approach allows for the comprehensive analysis of small molecule metabolites. Changes in the metabolome can provide insights into the metabolic pathways that are perturbed by the compounds and can help to identify biomarkers of drug efficacy or toxicity.

The integration of data from these omics platforms can provide a more complete picture of the compound's mechanism of action and can facilitate the identification of novel therapeutic targets.

Challenges and Opportunities in the Academic Research and Development of this Chemical Class

The development of this compound derivatives presents both challenges and opportunities for academic researchers.

Challenges:

Synthesis: The synthesis of complex benzofuran derivatives can be challenging and may require multi-step synthetic routes. researchgate.net

Target Identification: Identifying the specific molecular targets of these compounds can be a complex and time-consuming process.

Drug Resistance: As with any therapeutic agent, the development of drug resistance is a potential concern.

Opportunities:

Novel Mechanisms of Action: This chemical class may exhibit novel mechanisms of action, which could lead to the development of first-in-class drugs.

Therapeutic Potential: The benzofuran-acetamide scaffold has the potential to be developed into effective treatments for a variety of diseases. nih.gov

Collaborative Research: The development of these compounds will require a multidisciplinary approach, involving collaborations between synthetic chemists, biologists, and pharmacologists.

Recent breakthroughs in synthetic methodologies for creating complex benzofuran molecules could pave the way for the development of new anticancer drugs, antibiotics, and other therapeutic agents. tus.ac.jpquantumzeitgeist.com

Q & A

Q. What are the established synthetic routes for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)acetamide?

The synthesis typically involves a multi-step process:

Benzofuran core formation : Cyclization of substituted phenols or ketones under acidic conditions to generate the 3-methyl-1-benzofuran scaffold.

Acylation : Introduction of the benzoyl group at the 2-position via Friedel-Crafts acylation or nucleophilic substitution.

Acetamide functionalization : Coupling of the 6-position with an acetamide group using reagents like acetyl chloride or via amidation reactions.

Key challenges include regioselectivity control during acylation and minimizing side reactions. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

Q. What preliminary biological screening assays are recommended for this compound?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Anti-inflammatory potential : COX-2 inhibition assays or LPS-induced cytokine release in macrophages.

Baseline solubility (in DMSO/PBS) and stability under assay conditions must be pre-tested .

Advanced Research Questions

Q. How can contradictory results in reported biological activities be resolved?

Contradictions may arise from:

- Variability in assay protocols : Standardize cell lines, incubation times, and solvent controls.

- Compound purity : Use HPLC (>95% purity) to exclude impurities affecting bioactivity.

- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. chloro substitutions) to identify critical pharmacophores. Meta-analysis of SAR data can clarify trends .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., kinases, GPCRs).

- MD simulations : Assess binding stability over time (e.g., RMSD analysis).

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity. Validate predictions with in vitro assays .

Q. How can reaction conditions for the acylation step be optimized?

Variables to test:

- Catalysts : Lewis acids (AlCl₃ vs. FeCl₃) for Friedel-Crafts efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DCM) vs. non-polar (toluene).

- Temperature : Kinetic vs. thermodynamic control for regioselectivity.

Design a factorial experiment (e.g., Taguchi method) to identify optimal parameters. Monitor progress via TLC or in situ IR .

Q. What crystallographic tools resolve anisotropic displacement parameters in structural studies?

Q. How does the benzofuran scaffold influence bioactivity compared to similar heterocycles?

Comparative studies suggest:

- Rigidity : The benzofuran ring enhances planarity, improving π-π stacking with aromatic residues in enzyme active sites.

- Electron density : Oxygen in the furan ring alters electron distribution, affecting redox properties.

Benchmark against thiophene or indole analogs to quantify structural contributions .

Methodological Considerations

9. Designing a stability study for long-term storage:

- Conditions : Test degradation under light (ICH Q1B), humidity (25°C/60% RH), and temperature (40°C).

- Analytics : HPLC-UV to track decomposition products; DSC for polymorphic transitions.

- Outcome : Establish storage recommendations (e.g., desiccated, -20°C) .

10. Validating synthetic intermediates via hyphenated techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.